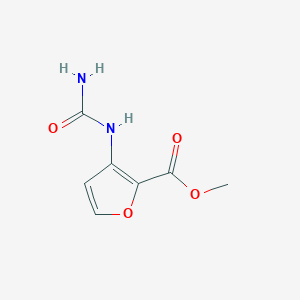
5,6-Difluoro-4,7-diiodo-2,1,3-benzotiadiazol
Descripción general
Descripción
5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole is a chemical compound used as a building block or monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices . It is also used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs .
Synthesis Analysis
The synthesis of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole involves direct arylation and is used in the creation of symmetrical and unsymmetrical 4,7-diaryl-5,6-difluoro-2,1,3-benzothiadiazole derivatives for organic optoelectronic materials . It is also an intermediate for the synthesis of 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo [c] [1,2,5]-thiadiazole .Molecular Structure Analysis
The molecular formula of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole is C6F2I2N2S . The compound has a molecular weight of 423.95 .Chemical Reactions Analysis
The extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors. This introduces better electron affinity and further lowers the band gap of the semiconducting materials .Physical And Chemical Properties Analysis
5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole is a solid at 20°C . The compound appears as a white to yellow-red to green powder or crystal .Aplicaciones Científicas De Investigación
Electrónica Orgánica
5,6-Difluoro-4,7-diiodo-2,1,3-benzotiadiazol es un valioso bloque de construcción en el campo de la electrónica orgánica. Su estructura molecular es propicia para la síntesis de semiconductores de bajo peso molecular, que son esenciales para desarrollar diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos . La presencia de átomos de flúor aumenta la afinidad electrónica del material, lo cual es crucial para el transporte de carga eficiente en estos dispositivos.
Dispositivos Fotovoltaicos
En aplicaciones fotovoltaicas, este compuesto sirve como un monómero para crear semiconductores poliméricos con alta eficiencia de rendimiento del dispositivo . Su capacidad para disminuir la brecha de banda de los materiales semiconductores lo convierte en un excelente candidato para su uso en células solares orgánicas, contribuyendo al desarrollo de soluciones de energía solar más eficientes y rentables .
Investigación de Imagenología Médica
Los átomos de yodo presentes en this compound lo hacen potencialmente útil para aplicaciones de imagenología médica. El yodo es un agente de contraste de uso común en técnicas de imagenología como los rayos X y las tomografías computarizadas. Si bien las aplicaciones específicas en imagenología médica para este compuesto no se detallan en los datos disponibles, sus propiedades químicas sugieren que podría ser un tema de interés para futuras investigaciones en esta área .
Tecnología de Sensores
Las propiedades electrónicas de this compound pueden permitirle funcionar como un material sensor. Los sensores basados en semiconductores orgánicos pueden beneficiarse de las características estructurales del compuesto, lo que podría conducir al desarrollo de sensores sensibles y selectivos para diversos analitos ambientales y biológicos .
Productos Farmacéuticos
Si bien las aplicaciones directas en productos farmacéuticos para este compuesto específico no se mencionan explícitamente en los resultados de la búsqueda, el motivo estructural del benzotiadiazol a menudo se explora en el diseño de fármacos debido a sus propiedades bioactivas. La investigación adicional podría explorar el potencial de this compound en el desarrollo de nuevos productos farmacéuticos .
Síntesis Química
Como bloque de construcción, este compuesto es fundamental en la síntesis de una amplia gama de moléculas orgánicas. Sus sitios de yodo reactivos son adecuados para diversas reacciones de acoplamiento, lo que lo convierte en un reactivo versátil en la construcción de arquitecturas orgánicas complejas para la ciencia de los materiales y potencialmente para la síntesis de nuevos compuestos orgánicos con propiedades únicas .
Mecanismo De Acción
Target of Action
The primary target of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole is the electron-rich regions of low-band gap polymer semiconductors . The compound interacts with these targets to influence the electronic properties of the semiconductors .
Mode of Action
5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole acts as an electron-withdrawing unit when embedded into low-band gap polymer semiconductors . The presence of extra fluorine atoms on the benzothiadiazole ring makes the compound more electron-withdrawing . This interaction results in better electron affinity and further lowers the band gap of the semiconducting materials .
Biochemical Pathways
The compound’s interaction with its targets affects the electronic properties of the semiconductors, influencing their performance in devices such as light-emitting diodes and photovoltaic devices . The lowering of the band gap enhances the overall performance of polymer-based bulk-heterojunction (BHJ) solar cells .
Result of Action
The result of the compound’s action is an enhancement in the performance of polymer-based devices. For instance, the introduction of fluorine atoms onto the conjugated polymer backbone has been verified to enhance the overall performance of polymer-based bulk-heterojunction (BHJ) solar cells . This is achieved by lowering the polymer HOMO (Highest Occupied Molecular Orbital) level, resulting in high open-circuit voltages well exceeding 0.7 V .
Direcciones Futuras
The future directions of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole are likely to continue in the field of organic semiconductors, particularly in the development of light-emitting diodes and photovoltaic devices . Its ability to lower the band gap of semiconducting materials makes it a promising compound for enhancing the efficiency of these devices .
Análisis Bioquímico
Biochemical Properties
5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through the formation of covalent bonds between the iodine atoms of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole and the active sites of these enzymes. Additionally, the fluorine atoms in the compound enhance its electron-withdrawing properties, which can influence the reactivity of the enzymes it interacts with .
Cellular Effects
The effects of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins such as p53 and Akt, 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding is facilitated by the iodine atoms in the compound, which form covalent bonds with the enzyme’s active site residues. Additionally, 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA. This results in changes in the expression levels of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole in laboratory settings have been extensively studied. This compound exhibits high stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole can maintain its biochemical activity for extended periods, making it a reliable tool for in vitro and in vivo experiments. Prolonged exposure to light and high temperatures can lead to gradual degradation of the compound, affecting its efficacy .
Dosage Effects in Animal Models
In animal models, the effects of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole vary with different dosages. At low doses, this compound has been shown to enhance cellular antioxidant defenses and promote cell survival. At high doses, 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole can induce oxidative stress and cause cellular damage. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which toxic effects become apparent. These findings highlight the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. This compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play key roles in the metabolism and detoxification of xenobiotics. By modulating the activity of these enzymes, 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole can influence metabolic flux and alter the levels of various metabolites in cells .
Transport and Distribution
The transport and distribution of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as ABC transporters, which facilitate its uptake and efflux across cellular membranes. Additionally, binding proteins such as albumin can influence the distribution and localization of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole within tissues, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole can be targeted to specific subcellular compartments such as the mitochondria and nucleus through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propiedades
IUPAC Name |
5,6-difluoro-4,7-diiodo-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F2I2N2S/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNFHSOQOLOFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1F)I)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F2I2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1509327.png)
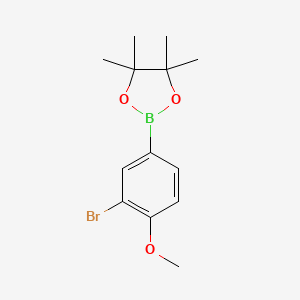
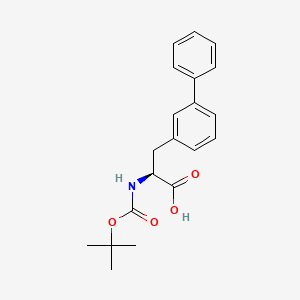

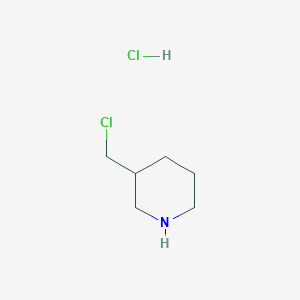

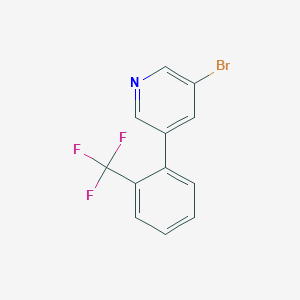
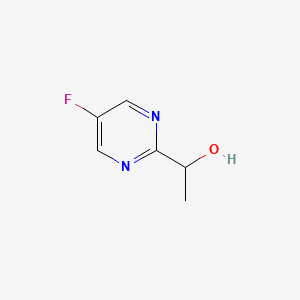
![3-Butyl-2-[3-(3-butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium iodide](/img/structure/B1509403.png)
